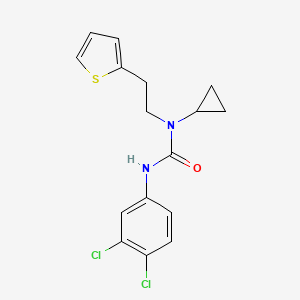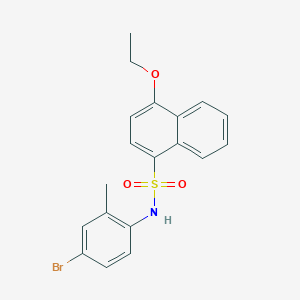
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide, commonly known as DMXAA, is a synthetic compound that has garnered significant scientific interest due to its potential applications in cancer research. DMXAA was initially synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, extensive research has been conducted to understand the mechanism of action and potential applications of DMXAA in cancer treatment.
作用机制
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which play a crucial role in the destruction of tumor blood vessels. This results in reduced blood supply to the tumor, leading to its death.
Biochemical and Physiological Effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It induces the production of cytokines, which activate immune cells and promote tumor cell death. DMXAA has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and survival.
实验室实验的优点和局限性
DMXAA has several advantages as a research tool for cancer treatment. It is a potent and selective tumor vascular disrupting agent, which makes it an attractive candidate for anticancer therapy. However, DMXAA has several limitations, including its poor solubility and stability, which can limit its effectiveness in vivo. Additionally, DMXAA has been found to induce severe side effects in clinical trials, including fever, chills, and hypotension.
未来方向
For DMXAA research include the development of more stable and soluble analogs, as well as the identification of biomarkers that can predict patient response to treatment. Additionally, the combination of DMXAA with other anticancer agents is an area of active research, which may lead to improved treatment outcomes.
合成方法
DMXAA is synthesized from anthranilic acid, which undergoes a series of chemical reactions to produce the final compound. The synthesis process involves the formation of a quinazoline ring, followed by the introduction of a propanamide group. The final product is obtained through purification and crystallization processes.
科学研究应用
DMXAA has shown promising results in preclinical studies as a potential anticancer agent. It has been found to induce tumor necrosis and inhibit tumor growth in various cancer models, including lung, colon, and breast cancer. DMXAA has been shown to selectively target tumor blood vessels, leading to their destruction and subsequent tumor death.
属性
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-21-9-7-15-12(18)6-8-17-13(19)10-4-2-3-5-11(10)16-14(17)20/h2-5H,6-9H2,1H3,(H,15,18)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWCRYUJKGPEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

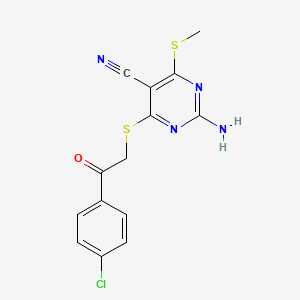
![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B2912176.png)

![2-[2-(4-bromophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B2912179.png)
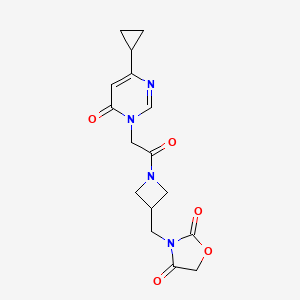
![2-Chloro-N-[[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]propanamide](/img/structure/B2912182.png)
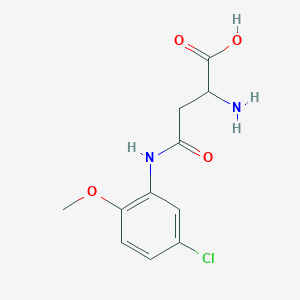

![N-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2912187.png)
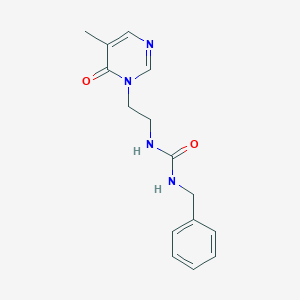
![8-Chloropyrido[2,3-b]pyrazine](/img/structure/B2912194.png)
![2-Decyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B2912195.png)
